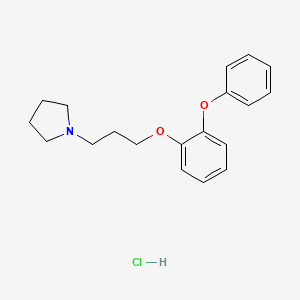
1-Heptyn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyn-4-ol is an organic compound with the molecular formula C₇H₁₂O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is also known by its IUPAC name, 4-heptyn-1-ol. It is a colorless liquid with a molecular weight of 112.1696 g/mol .
Méthodes De Préparation
1-Heptyn-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-heptyne, which yields this compound as a product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1-Heptyn-4-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-heptyn-4-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 1-heptyn-4-amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include PCC for oxidation, LiAlH₄ for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Heptyn-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Heptyn-4-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve disruption of microbial cell membranes .
Comparaison Avec Des Composés Similaires
1-Heptyn-4-ol can be compared with other similar compounds such as:
1-Hepten-4-ol: Similar in structure but contains a double bond instead of a triple bond.
1-Heptyn-3-ol: Similar but with the hydroxyl group on the third carbon instead of the fourth.
1-Heptyn-5-ol: Similar but with the hydroxyl group on the fifth carbon.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
22127-83-9 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
hept-1-yn-4-ol |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h1,7-8H,4-6H2,2H3 |
Clé InChI |
LYXYBSYXGARUEA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


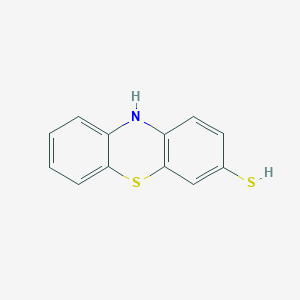
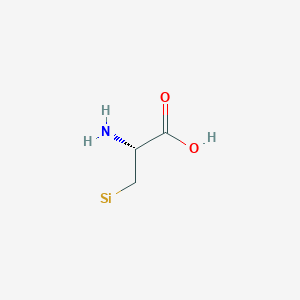
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
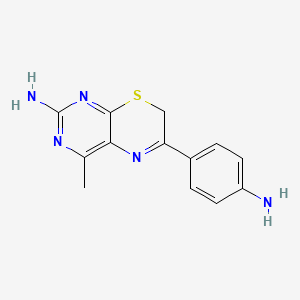
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
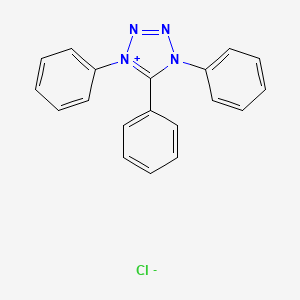




![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
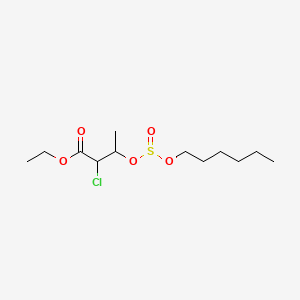
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
